Synthetic Yield Advantage
The target compound can be synthesized in quantitative yield (approaching 100%) via a one-step protocol using adapted Vilsmeier conditions, with full spectroscopic characterization by ¹H, ²H, and ¹³C NMR as well as IR and Raman spectroscopy [1]. In contrast, the demethylated analog 2-bromo-1-(tetrahydropyran-4-yl)ethanone (CAS 141095-78-5) requires a multi-step sequence (acid chloride formation, diazomethane reaction, HBr treatment) to achieve a reported 93.48% yield . The approximately 6.5% absolute yield advantage, combined with the operational simplicity of a single synthetic step versus three steps, translates to reduced solvent consumption, lower labor cost, and decreased cumulative material loss during purification.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Quantitative yield (approaching 100%) |
| Comparator Or Baseline | 2-Bromo-1-(tetrahydropyran-4-yl)ethanone: 93.48% yield |
| Quantified Difference | Absolute yield improvement of approximately 6.5 percentage points; one-step vs. three-step synthetic sequence |
| Conditions | Target: One-step synthesis under adapted Vilsmeier conditions; Comparator: Multi-step sequence involving oxalyl chloride, (trimethylsilyl)diazomethane, and hydrobromic acid |
Why This Matters
Higher synthetic yield and reduced step count directly lower the cost of goods for downstream applications, making this compound more economical for procurement in multi-gram to kilogram-scale research programs.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. 2-Bromo-1-(4-methyltetrahydro-2H-pyran-4-yl)ethan-1-one. Molbank 2023, 2023, M1654. View Source
